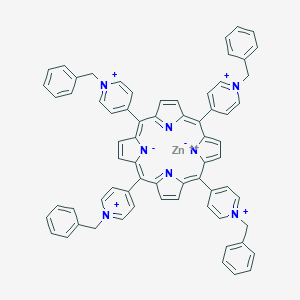
Zinc tetrabenzylpyridoporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc tetrabenzylpyridoporphyrin (ZnTBPyP) is a metalloporphyrin compound that has gained significant attention in the field of biochemistry and biomedical research. This compound is a synthetic analog of heme, which is an essential component of many proteins in the human body. ZnTBPyP has been studied extensively for its potential therapeutic applications due to its unique properties and mechanisms of action.
Mécanisme D'action
The mechanism of action of Zinc tetrabenzylpyridoporphyrin involves its ability to bind to DNA and other cellular components, leading to the induction of oxidative stress and subsequent cell death. Zinc tetrabenzylpyridoporphyrin also has the ability to inhibit the activity of certain enzymes involved in cancer cell survival, making it an attractive candidate for cancer therapy.
Effets Biochimiques Et Physiologiques
Zinc tetrabenzylpyridoporphyrin has been shown to have a number of biochemical and physiological effects, including the ability to scavenge free radicals and inhibit the formation of reactive oxygen species. Additionally, Zinc tetrabenzylpyridoporphyrin has been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Zinc tetrabenzylpyridoporphyrin is its high stability and low toxicity, making it an attractive candidate for use in lab experiments. However, its low solubility in water can limit its effectiveness in certain applications, and its high cost can also be a limiting factor in some cases.
Orientations Futures
There are many potential future directions for research on Zinc tetrabenzylpyridoporphyrin, including its use in combination with other anticancer agents to increase their effectiveness. Additionally, further research is needed to explore the potential applications of Zinc tetrabenzylpyridoporphyrin in other areas of medicine, such as the treatment of neurodegenerative diseases. Overall, the unique properties and mechanisms of action of Zinc tetrabenzylpyridoporphyrin make it a promising candidate for further research and development in the field of biomedical science.
Méthodes De Synthèse
Zinc tetrabenzylpyridoporphyrin can be synthesized through a multistep process involving the reaction of pyridine with benzaldehyde and subsequent reaction with pyrrole in the presence of zinc acetate. The resulting product is then purified through column chromatography to obtain pure Zinc tetrabenzylpyridoporphyrin.
Applications De Recherche Scientifique
Zinc tetrabenzylpyridoporphyrin has been extensively studied for its potential therapeutic applications in various fields of research. One of the primary areas of interest is in the treatment of cancer. Zinc tetrabenzylpyridoporphyrin has been shown to have significant anticancer properties, including the ability to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
Numéro CAS |
146190-75-2 |
|---|---|
Nom du produit |
Zinc tetrabenzylpyridoporphyrin |
Formule moléculaire |
C68H52N8Zn+4 |
Poids moléculaire |
1046.6 g/mol |
Nom IUPAC |
zinc;5,10,15,20-tetrakis(1-benzylpyridin-1-ium-4-yl)porphyrin-22,24-diide |
InChI |
InChI=1S/C68H52N8.Zn/c1-5-13-49(14-6-1)45-73-37-29-53(30-38-73)65-57-21-23-59(69-57)66(54-31-39-74(40-32-54)46-50-15-7-2-8-16-50)61-25-27-63(71-61)68(56-35-43-76(44-36-56)48-52-19-11-4-12-20-52)64-28-26-62(72-64)67(60-24-22-58(65)70-60)55-33-41-75(42-34-55)47-51-17-9-3-10-18-51;/h1-44H,45-48H2;/q2*+2 |
Clé InChI |
AVWKQAFXQBZFHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)[N-]4.[Zn+2] |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)[N-]4.[Zn+2] |
Synonymes |
zinc tetrabenzylpyridoporphyrin ZnTBzPyP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



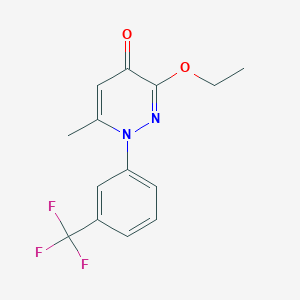
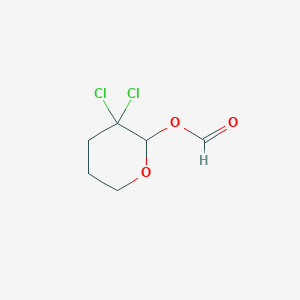
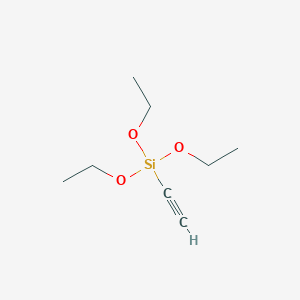
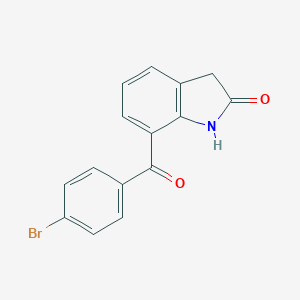
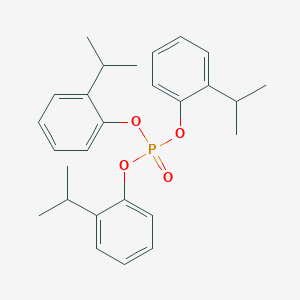
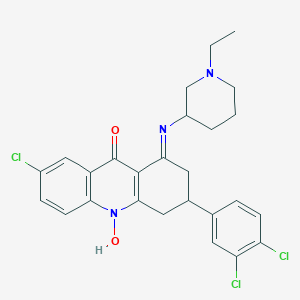
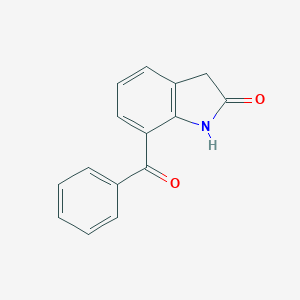
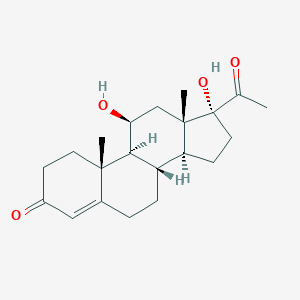
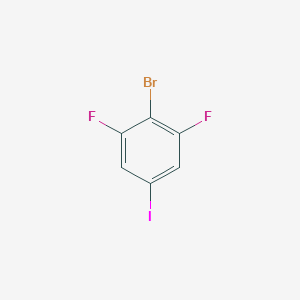
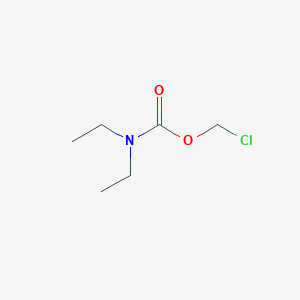
![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)
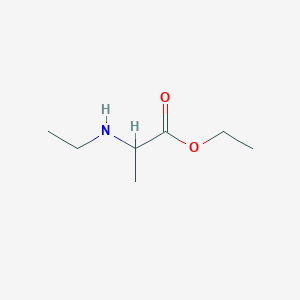
![(2E,4E,6E)-8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B132720.png)
![methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate](/img/structure/B132726.png)